Aminooxy-PEG3-acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

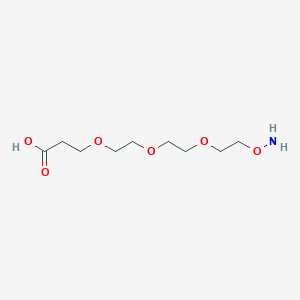

3-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO6/c10-16-8-7-15-6-5-14-4-3-13-2-1-9(11)12/h1-8,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDJNGXHQUUUCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCON)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-acid: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides insights into its synthesis and application in experimental settings.

Core Chemical Identity and Properties

Aminooxy-PEG3-acid is a versatile chemical tool featuring a terminal aminooxy group and a carboxylic acid, separated by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for the covalent linkage of molecules through two distinct chemical reactions. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds, a reaction often referred to as oxime ligation.[1][2] Concurrently, the carboxylic acid can be activated to form amide bonds with primary or secondary amines.

The hydrophilic PEG spacer enhances the solubility and reduces the aggregation of the resulting conjugates in aqueous environments, a critical feature for biological applications.[3]

Table 1: Physicochemical Properties of Aminooxy-PEG3-acid

| Property | Value | Source(s) |

| Molecular Formula | C9H19NO6 | [4][5] |

| Molecular Weight | 237.25 g/mol | |

| CAS Number | 1807540-79-9 | |

| Appearance | Colorless to light yellow oil or solid | |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DMF, DCM, and water | |

| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. |

Chemical Structure and Visualization

The structure of Aminooxy-PEG3-acid is fundamental to its function as a molecular linker. The following diagram illustrates its key functional groups.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Aminooxy-PEG3-acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. We will delve into its core properties, detail its primary application in forming stable oxime bonds, and provide exemplary experimental protocols for its use in modifying biomolecules.

Core Properties of Aminooxy-PEG3-acid

Aminooxy-PEG3-acid is a versatile chemical tool composed of an aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This structure imparts unique characteristics beneficial for bioconjugation. The aminooxy group provides a highly chemoselective handle for reaction with aldehydes and ketones, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The terminal carboxylic acid allows for further derivatization or linkage to other molecules.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19NO6 | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in water, DMSO, DMF, and DCM | [3] |

Stability and Storage

| Condition | Duration | Source |

| Pure Form (-20°C) | Up to 3 years | |

| In Solvent (-80°C) | Up to 6 months | |

| In Solvent (-20°C) | Up to 1 month |

Note: Aminooxy compounds can be sensitive and reactive; for optimal performance, immediate use upon receipt is often recommended.

The Chemistry of Oxime Ligation

The primary application of Aminooxy-PEG3-acid lies in its ability to undergo oxime ligation. This reaction involves the chemoselective condensation of the aminooxy group with an aldehyde or ketone on a target molecule to form a stable oxime bond. This bioorthogonal reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

The stability of the resulting oxime linkage is a key advantage over other conjugation chemistries, such as those forming imine or hydrazone bonds. The reaction can be significantly accelerated by the use of catalysts, such as aniline or its derivatives.

Caption: General scheme of oxime ligation between Aminooxy-PEG3-acid and an aldehyde.

Applications in Bioconjugation and Drug Development

The unique properties of Aminooxy-PEG3-acid make it a valuable tool in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): Aminooxy-PEG3-acid can be used as a linker to attach cytotoxic drugs to antibodies. The site-specific introduction of an aldehyde or ketone onto the antibody allows for a controlled and homogenous conjugation, leading to ADCs with improved therapeutic indices.

-

PROTACs: This linker is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Protein and Peptide Modification: Site-specific PEGylation of therapeutic proteins with Aminooxy-PEG3-acid can enhance their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity.

-

Surface Modification: The carboxylic acid terminus can be used to immobilize biomolecules onto surfaces for applications in biosensors and diagnostics.

-

Fluorescent Labeling: By conjugating a fluorescent dye to the carboxylic acid end, Aminooxy-PEG3-acid can be used to label aldehyde- or ketone-containing biomolecules for imaging studies.

Experimental Protocols

General Protocol for Protein Modification via Oxime Ligation

This protocol provides a general workflow for the site-specific modification of a protein containing a genetically encoded aldehyde tag or an oxidized carbohydrate moiety.

Materials:

-

Protein solution (containing an aldehyde or ketone group)

-

Aminooxy-PEG3-acid

-

Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)

-

Aniline (optional, as a catalyst)

-

DMSO (for dissolving Aminooxy-PEG3-acid)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reagents:

-

Dissolve Aminooxy-PEG3-acid in a minimal amount of DMSO to prepare a stock solution (e.g., 100 mM).

-

If using a catalyst, prepare a fresh stock solution of aniline in the reaction buffer.

-

-

Reaction Setup:

-

To the protein solution in the reaction buffer, add the Aminooxy-PEG3-acid stock solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Remove the excess unreacted Aminooxy-PEG3-acid and catalyst from the conjugated protein using a suitable purification method like dialysis against a fresh buffer or size-exclusion chromatography.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the final product using appropriate analytical techniques (e.g., SDS-PAGE, Western blot, mass spectrometry).

-

References

A Technical Guide to Aminooxy-PEG3-acid: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG3-acid, with the CAS Number 1807540-79-9 , is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal aminooxy group and a carboxylic acid, connected by a flexible and hydrophilic three-unit polyethylene glycol (PEG) spacer, offers researchers a versatile platform for covalently linking biomolecules to small molecule drugs or other probes with high specificity and stability.

This technical guide provides an in-depth overview of Aminooxy-PEG3-acid, including its chemical properties, detailed experimental protocols for its application in bioconjugation, and its role in key therapeutic signaling pathways.

Core Properties and Data Presentation

Aminooxy-PEG3-acid is a colorless to light yellow oil at room temperature. The presence of the PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media, a crucial property for biological applications.

| Property | Value | Reference(s) |

| CAS Number | 1807540-79-9 | |

| Molecular Formula | C9H19NO6 | |

| Molecular Weight | 237.25 g/mol | |

| Purity | >95% | |

| Appearance | Oil | |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | |

| Storage (Pure Form) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month |

Experimental Protocols

The utility of Aminooxy-PEG3-acid lies in the orthogonal reactivity of its two functional groups. The aminooxy group selectively reacts with aldehydes and ketones to form stable oxime bonds, a reaction known as oxime ligation. The carboxylic acid can be activated to form a stable amide bond with primary amine groups.

Protocol 1: General Oxime Ligation with an Aldehyde- or Ketone-Containing Biomolecule

This protocol describes the conjugation of Aminooxy-PEG3-acid to a biomolecule (e.g., a protein, antibody, or peptide) that has been engineered to contain an aldehyde or ketone functional group.

Materials:

-

Aldehyde- or ketone-modified biomolecule

-

Aminooxy-PEG3-acid

-

Conjugation Buffer: 0.1 M Phosphate Buffer, pH 6.5-7.0

-

Aniline (optional, as a catalyst)

-

Quenching reagent (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde- or ketone-containing biomolecule in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of Aminooxy-PEG3-acid in an organic solvent like DMSO.

-

-

Conjugation Reaction:

-

Add a 10-50 molar excess of the Aminooxy-PEG3-acid stock solution to the biomolecule solution. The optimal ratio should be determined empirically.

-

If a catalyst is used, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Quenching and Purification:

-

(Optional) Quench any unreacted aldehyde/ketone groups by adding an excess of a quenching reagent like hydroxylamine.

-

Remove excess Aminooxy-PEG3-acid and other small molecules by size-exclusion chromatography or dialysis against an appropriate buffer.

-

-

Characterization:

-

Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling (e.g., drug-to-antibody ratio).

-

Protocol 2: Synthesis of a PROTAC using Aminooxy-PEG3-acid

This protocol outlines a general workflow for the synthesis of a PROTAC, where Aminooxy-PEG3-acid links a protein-of-interest (POI) ligand and an E3 ligase ligand.

Step 1: Conjugation of the first ligand to Aminooxy-PEG3-acid.

-

Scenario A (Amide bond formation first): If the first ligand has a primary amine, activate the carboxylic acid of Aminooxy-PEG3-acid using a coupling agent (e.g., EDC/NHS) and react it with the amine-containing ligand to form a stable amide bond.

-

Scenario B (Oxime bond formation first): If the first ligand contains an aldehyde or ketone, perform an oxime ligation reaction with the aminooxy group of the linker as described in Protocol 1.

Step 2: Purification of the Ligand-Linker Intermediate.

-

Purify the product of Step 1 using appropriate chromatographic techniques (e.g., HPLC) to isolate the ligand-linker conjugate.

Step 3: Conjugation of the second ligand.

-

React the purified ligand-linker intermediate with the second ligand.

-

If the first reaction was an amide bond formation, the second reaction will be an oxime ligation with an aldehyde/ketone-containing ligand.

-

If the first reaction was an oxime ligation, the second reaction will be an amide bond formation with an amine-containing ligand, requiring activation of the linker's carboxylic acid.

-

Step 4: Final Purification and Characterization.

-

Purify the final PROTAC molecule using HPLC.

-

Confirm the identity and purity of the PROTAC using mass spectrometry and NMR.

Signaling Pathways and Experimental Workflows

Aminooxy-PEG3-acid is instrumental in constructing molecules that modulate key cellular signaling pathways, primarily through the synthesis of PROTACs and ADCs.

PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like Aminooxy-PEG3-acid.

Caption: PROTAC mechanism of action.

Antibody-Drug Conjugate (ADC) Workflow

ADCs are targeted therapies that deliver a potent cytotoxic agent directly to cancer cells. An ADC is composed of a monoclonal antibody that recognizes a tumor-specific antigen, a cytotoxic payload, and a linker, such as Aminooxy-PEG3-acid, that connects them.

Caption: General workflow of ADC synthesis and action.

Conclusion

Aminooxy-PEG3-acid is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure and orthogonal reactivity enable the precise construction of complex bioconjugates. The hydrophilic PEG spacer improves the pharmacokinetic properties of the resulting molecules, making it an ideal linker for the development of next-generation therapeutics like PROTACs and ADCs. The protocols and workflows outlined in this guide provide a foundation for the successful application of Aminooxy-PEG3-acid in innovative research endeavors.

Aminooxy-PEG3-Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Aminooxy-PEG3-acid, a bifunctional linker molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the molecule's properties, applications, and relevant experimental methodologies. Key quantitative data is summarized for clarity, and detailed protocols are provided for its application in bioconjugation. Furthermore, this guide includes visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism and utility.

Introduction

Aminooxy-PEG3-acid is a heterobifunctional linker composed of an aminooxy group, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a versatile tool in bioconjugation and drug discovery. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages, a bioorthogonal reaction crucial for attaching molecules to proteins and other biomolecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.

A primary application of Aminooxy-PEG3-acid is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. In a PROTAC molecule, one end binds to the target protein, and the other end recruits an E3 ubiquitin ligase. The linker, for which Aminooxy-PEG3-acid is a valuable building block, connects these two ends and plays a critical role in the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for subsequent ubiquitination and degradation of the target protein.

Physicochemical Properties

A clear understanding of the physicochemical properties of Aminooxy-PEG3-acid is fundamental for its effective use in experimental design and synthesis. The key quantitative data for this molecule are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 237.25 g/mol | [1] |

| Molecular Formula | C₉H₁₉NO₆ | [1] |

| CAS Number | 1807540-79-9 | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| Solubility | Soluble in DMSO (≥ 250 mg/mL) | [1] |

| Storage (Pure Form) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |

Mechanism of Action in PROTACs

Aminooxy-PEG3-acid serves as a critical component in the linker of a PROTAC. The overall mechanism of action for a PROTAC is a catalytic process that leads to the degradation of a target protein.

Caption: PROTAC Mechanism of Action.

The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

The following section provides a detailed protocol for the conjugation of an aminooxy-functionalized molecule, such as Aminooxy-PEG3-acid, to a glycoprotein via oxime ligation. This protocol is adapted from established methods for labeling glycoproteins.

Conjugation of Aminooxy-PEG3-Acid to an Aldehyde-Containing Glycoprotein

This protocol describes the steps for generating aldehyde groups on a glycoprotein through oxidation and subsequent conjugation with Aminooxy-PEG3-acid.

Materials:

-

Glycoprotein of interest

-

Aminooxy-PEG3-acid

-

10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)

-

Sodium periodate (NaIO₄)

-

Ethylene glycol

-

Aniline (optional, as a catalyst)

-

PBS buffer (pH 7.4)

-

Anhydrous DMSO

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Preparation of the Glycoprotein:

-

Dissolve the glycoprotein in PBS buffer to a concentration of 3-15 mg/mL.

-

-

Oxidation of Carbohydrate Moieties:

-

Prepare a 100 mM stock solution of sodium periodate in deionized water.

-

To the glycoprotein solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the sodium periodate stock solution.

-

Incubate the reaction for 10 minutes at room temperature or 30 minutes on ice, protected from light.

-

Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.

-

-

Preparation of Aminooxy-PEG3-Acid Stock Solution:

-

Prepare a 5 mM stock solution of Aminooxy-PEG3-acid in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add a 50-molar excess of the Aminooxy-PEG3-acid stock solution to the oxidized glycoprotein solution.

-

(Optional) To catalyze the reaction, add 1/10th volume of a 10X aniline solution in acetate buffer.

-

Incubate the reaction for 2 hours at room temperature with gentle shaking, protected from light.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted Aminooxy-PEG3-acid and other small molecules by passing the reaction mixture through a desalting column equilibrated with PBS buffer.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight) and mass spectrometry.

-

PROTAC Discovery and Development Workflow

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and extensive biological evaluation. A generalized workflow is presented below.

Caption: A generalized workflow for PROTAC discovery and development.

The workflow begins with the identification and validation of a therapeutic target. This is followed by the development or selection of ligands that bind to the target protein and an E3 ligase. A crucial step is the design and synthesis of a library of linkers, such as those incorporating Aminooxy-PEG3-acid, to connect the two ligands. The resulting PROTAC candidates are then synthesized and subjected to a series of in vitro and cell-based assays to evaluate their binding affinity, ability to form a ternary complex, and efficacy in degrading the target protein. Promising candidates proceed to in vivo studies to assess their pharmacokinetic and pharmacodynamic properties, as well as their therapeutic efficacy and safety. The entire process is often iterative, with data from later stages informing the redesign and optimization of the PROTAC linker and ligands.

Conclusion

Aminooxy-PEG3-acid is a valuable and versatile chemical tool for researchers and drug developers. Its well-defined structure and bifunctional nature make it an ideal component for the construction of complex biomolecules, most notably PROTACs. The ability to form stable oxime bonds under mild conditions, coupled with the beneficial properties of the PEG spacer, allows for the rational design and synthesis of novel therapeutics. This guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its use in bioconjugation, and a clear depiction of its role within the broader context of PROTAC development. As the field of targeted protein degradation continues to expand, the utility of well-characterized linkers like Aminooxy-PEG3-acid will undoubtedly grow in importance.

References

An In-Depth Technical Guide to the Synthesis of Aminooxy-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common synthetic route for Aminooxy-PEG3-acid, a valuable bifunctional linker used extensively in bioconjugation, proteomics, and drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a detailed, multi-step synthesis, including experimental protocols, quantitative data, and a logical workflow diagram.

Overview of the Synthetic Strategy

The synthesis of Aminooxy-PEG3-acid is typically achieved through a three-stage process, starting from a readily available triethylene glycol derivative. The core strategy involves:

-

Functionalization of the PEG3 backbone: A triethylene glycol derivative is modified to introduce a protected carboxylic acid at one terminus and a reactive group (e.g., a halide or sulfonate) at the other.

-

Introduction of the protected aminooxy group: The reactive terminus is then subjected to nucleophilic substitution with a protected hydroxylamine derivative, most commonly N-Boc-hydroxylamine.

-

Deprotection: The final step involves the removal of the protecting group from the aminooxy moiety to yield the target molecule, Aminooxy-PEG3-acid.

This approach allows for the controlled and efficient synthesis of the desired heterobifunctional linker.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Synthesis of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate

This initial step prepares the PEG3 backbone with a tert-butyl protected carboxylic acid and a bromide leaving group.

Reaction Scheme:

Materials:

-

2-(2-(2-Hydroxyethoxy)ethoxy)ethanol

-

tert-Butyl bromoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of 2-(2-(2-hydroxyethoxy)ethoxy)ethanol (1 equivalent) in anhydrous THF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel.

Step 2: Synthesis of t-Boc-Aminooxy-PEG3-acid (tert-Butyl 2-(2-(2-(2-((tert-butoxycarbonyl)aminooxy)ethoxy)ethoxy)ethoxy)acetate)

This key step introduces the protected aminooxy functionality.

Reaction Scheme:

Materials:

-

tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (from Step 1)

-

N-Boc-hydroxylamine (tert-butyl N-hydroxycarbamate)

-

Potassium carbonate (K2CO3)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of tert-Butyl 2-(2-(2-bromoethoxy)ethoxy)acetate (1 equivalent) and N-Boc-hydroxylamine (1.5 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture vigorously at 60-70 °C for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of Aminooxy-PEG3-acid

The final step is the deprotection of the Boc group to yield the free aminooxy functionality.

Reaction Scheme:

Materials:

-

t-Boc-Aminooxy-PEG3-acid (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) (optional, for neutralization)

Procedure:

-

Dissolve t-Boc-Aminooxy-PEG3-acid (1 equivalent) in a mixture of DCM and TFA (typically a 1:1 or 4:1 v/v ratio).

-

Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by LC-MS.

-

Upon completion, remove the DCM and TFA under reduced pressure.

-

The resulting product is the TFA salt of Aminooxy-PEG3-acid. If the free acid is required, dissolve the residue in water and carefully neutralize with a base such as sodium bicarbonate, followed by purification by reverse-phase HPLC.

Quantitative Data

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| t-Boc-Aminooxy-PEG3-acid | C14H27NO8 | 337.37 | >95% |

| Aminooxy-PEG3-acid | C9H19NO6 | 237.25 | >96% |

Purity data is typically determined by HPLC and/or NMR analysis.

Mandatory Visualizations

Logical Workflow for the Synthesis of Aminooxy-PEG3-acid

The following diagram illustrates the logical progression of the synthesis.

Caption: A logical workflow for the multi-step synthesis of Aminooxy-PEG3-acid.

Signaling Pathway of PROTAC Action (Illustrative Use Case)

Aminooxy-PEG3-acid is a linker often used in PROTACs. The following diagram illustrates the general mechanism of action of a PROTAC.

An In-depth Technical Guide to the Mechanism and Application of Aminooxy-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG3-acid, a bifunctional linker widely utilized in bioconjugation and drug development. We will delve into its core mechanism of action, present relevant quantitative data, provide detailed experimental protocols, and visualize key processes to facilitate a deeper understanding of its application in creating stable bioconjugates.

Core Mechanism of Action: The Oxime Ligation

The primary mechanism of action of Aminooxy-PEG3-acid revolves around the highly efficient and chemoselective reaction between its aminooxy group and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond. This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry, allowing for the specific covalent linkage of molecules in complex biological environments.[1]

The key features of this mechanism are:

-

Chemoselectivity: The aminooxy group exhibits exceptional reactivity towards aldehydes and ketones, even in the presence of other functional groups commonly found in biomolecules, such as amines and thiols. This specificity prevents the formation of unwanted side products.[2]

-

Stability: The resulting oxime linkage is significantly more stable than other imine-based linkages, such as hydrazones, particularly at physiological pH.[3][4] This stability is crucial for applications requiring long-term integrity of the conjugate, such as in therapeutic drug delivery.

-

Favorable Kinetics: The reaction proceeds readily in aqueous buffers.[1] The rate of oxime formation is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4-5). However, the reaction can also be performed efficiently at neutral pH, which is often necessary to maintain the integrity of sensitive biomolecules.

-

Catalysis: The reaction rate can be significantly accelerated by the addition of nucleophilic catalysts, most notably aniline and its derivatives like p-phenylenediamine. These catalysts operate by forming a more reactive Schiff base intermediate with the carbonyl compound, which then rapidly reacts with the aminooxy group.

The integrated polyethylene glycol (PEG) linker, in this case, a three-unit oligo(ethylene glycol) chain, imparts several beneficial properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the aqueous solubility of the molecule and its subsequent conjugates.

-

Reduced Steric Hindrance: The flexible PEG spacer provides adequate distance between the conjugated molecules, minimizing potential steric clashes that could impair their function.

-

Improved Pharmacokinetics: In drug development, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

The terminal carboxylic acid group on Aminooxy-PEG3-acid provides a versatile handle for subsequent conjugation to other molecules, such as proteins, peptides, or small molecule drugs, through standard amide bond formation chemistries.

Data Presentation: Kinetics and Stability of Oxime Ligation

Table 1: Representative Second-Order Rate Constants for Oxime Ligation

| Aldehyde/Ketone | Aminooxy Compound | Catalyst (Concentration) | pH | Solvent | k (M⁻¹s⁻¹) |

| Benzaldehyde | Aminooxyacetyl-peptide | Aniline (100 mM) | 7.0 | 0.3 M Na Phosphate | 8.2 |

| Citral | Aminooxy-dansyl | Aniline (50 mM) | 7.3 | Phosphate Buffer | 10.3 |

| Citral | Aminooxy-dansyl | m-Phenylenediamine (50 mM) | 7.3 | Phosphate Buffer | 27.0 |

| 2-Pentanone | Aminooxy-dansyl | Aniline (100 mM) | 7.5 | Tris-HCl | 0.082 |

Data compiled from multiple sources.

Table 2: Relative Hydrolytic Stability of Imine-based Linkages

| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (k_rel) |

| Methylhydrazone | 600 |

| Semicarbazone | 160 |

| Acetylhydrazone | 300 |

| Oxime | 1 |

Data adapted from a study comparing isostructural conjugates at pD 7.0.

Experimental Protocols

The following are detailed methodologies for key experiments involving Aminooxy-PEG3-acid.

General Protocol for Protein Conjugation using Aminooxy-PEG3-acid

This protocol describes the conjugation of Aminooxy-PEG3-acid to a protein containing an accessible aldehyde or ketone group. Such carbonyl groups can be introduced into proteins through various methods, including the oxidation of N-terminal serine or threonine residues, or the enzymatic conversion of specific amino acid sequences.

Materials:

-

Aldehyde- or ketone-modified protein

-

Aminooxy-PEG3-acid

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

-

Aniline or p-phenylenediamine stock solution (e.g., 1 M in DMSO)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the aldehyde- or ketone-modified protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

Aminooxy-PEG3-acid Preparation: Prepare a stock solution of Aminooxy-PEG3-acid in an appropriate solvent (e.g., water or DMSO) at a concentration of 10-100 mM.

-

Conjugation Reaction:

-

Add a 10-50 molar excess of the Aminooxy-PEG3-acid stock solution to the protein solution. The optimal molar excess should be determined empirically.

-

If catalysis is desired, add the aniline or p-phenylenediamine stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification: Remove the excess, unreacted Aminooxy-PEG3-acid and catalyst by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry, which will show a mass shift corresponding to the addition of the Aminooxy-PEG3-acid moiety, or by analytical techniques like HPLC.

Protocol for Labeling Glycoproteins with Aminooxy-PEG3-acid

This protocol details the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by conjugation with Aminooxy-PEG3-acid.

Materials:

-

Glycoprotein of interest

-

Sodium periodate (NaIO₄)

-

Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5)

-

Quenching Solution (e.g., 100 mM glycerol or ethylene glycol)

-

Aminooxy-PEG3-acid

-

Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.0)

-

Aniline stock solution (e.g., 1 M in DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Glycoprotein Oxidation:

-

Dissolve the glycoprotein in the reaction buffer.

-

Add sodium periodate to a final concentration of 1-10 mM.

-

Incubate the reaction on ice for 15-30 minutes in the dark.

-

Quench the reaction by adding the quenching solution.

-

Remove excess periodate and byproducts by buffer exchange into the conjugation buffer using a desalting column or dialysis.

-

-

Oxime Ligation:

-

To the oxidized glycoprotein, add a 10-50 molar excess of Aminooxy-PEG3-acid.

-

Add aniline to a final concentration of 10-100 mM.

-

Incubate at room temperature for 2-4 hours.

-

-

Purification and Characterization:

-

Purify the conjugate as described in the general protein conjugation protocol.

-

Characterize the final product to confirm successful labeling.

-

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Aniline-catalyzed formation of a stable oxime bond.

Caption: Workflow for conjugating Aminooxy-PEG3-acid to a protein.

Caption: Functional components and properties of Aminooxy-PEG3-acid.

References

A Technical Guide to the Solubility of Aminooxy-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Aminooxy-PEG3-acid, a bifunctional linker critical in bioconjugation, drug delivery, and the development of technologies like Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is paramount for its effective handling, storage, and application in experimental workflows. The hydrophilic polyethylene glycol (PEG) spacer is a key structural feature that enhances its solubility in aqueous media.[1][2]

Core Properties and Solubility Data

Aminooxy-PEG3-acid (CAS No: 1807540-79-9) is a PEG-based linker with a molecular weight of approximately 237.25 g/mol .[3][4] It typically appears as a colorless to light yellow oil in its pure form.[3] The molecule's structure, featuring a flexible, hydrophilic PEG chain terminated by a reactive aminooxy group and a carboxyl group, dictates its solubility profile. It is also available as an HCl salt, which can further improve aqueous solubility.

The solubility of a compound is a critical parameter for its use in various applications, from preparing stock solutions to performing conjugation reactions in buffered aqueous systems.

The following table summarizes the known quantitative solubility data for Aminooxy-PEG3-acid.

| Solvent | Concentration | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL (1053.74 mM) | Saturation point not determined. Hygroscopic DMSO can impact solubility. | MedchemExpress |

Qualitative data, often provided by suppliers, indicates solvents in which the compound or its derivatives are known to be soluble. This information is valuable for selecting appropriate solvent systems for various applications.

| Solvent | Compound Variant Mentioned | Source |

| Water | t-Boc-Aminooxy-PEG3-acid | BroadPharm |

| Dimethylformamide (DMF) | t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide | BroadPharm, Conju-Probe |

| Dichloromethane (DCM) | t-Boc-Aminooxy-PEG3-acid, Aminooxy-PEG3-azide | BroadPharm, Conju-Probe |

| Acetonitrile | Aminooxy-PEG3-azide | Conju-Probe |

| Tetrahydrofuran (THF) | Aminooxy-PEG3-azide | Conju-Probe |

Experimental Protocols

Accurate solubility determination and solution preparation are crucial for experimental success. Below are generalized protocols relevant to handling Aminooxy-PEG3-acid.

This protocol outlines a method for systematically determining the solubility of Aminooxy-PEG3-acid in a solvent of interest.

-

Preparation:

-

Accurately weigh 1-5 mg of Aminooxy-PEG3-acid into a clear glass vial.

-

Select the desired solvent (e.g., deionized water, PBS pH 7.4, DMSO).

-

-

Solvent Addition:

-

Add a small, precise volume of the solvent to the vial to achieve a high target concentration (e.g., add 100 µL to 10 mg of compound for an initial concentration of 100 mg/mL).

-

Vortex the mixture vigorously for 30-60 seconds.

-

-

Observation and Sonication:

-

Visually inspect the solution against a dark background for any undissolved particulates.

-

If particulates are present, place the vial in a bath sonicator for 5-10 minutes to aid dissolution.

-

-

Incremental Dilution:

-

If the compound is not fully dissolved, add another precise volume of solvent to dilute the concentration (e.g., add another 100 µL to halve the concentration).

-

Repeat the vortexing and sonication steps.

-

Continue this process of incremental dilution until the compound is fully dissolved. The solubility is the lowest concentration at which no solid material is visible.

-

-

Documentation:

-

Record the final concentration as the determined solubility in that specific solvent at room temperature.

-

This protocol details the preparation of a stock solution in DMSO, a common solvent for this compound.

-

Material Handling:

-

Warm the vial of Aminooxy-PEG3-acid to room temperature before opening to prevent moisture condensation, as the reagent can be hygroscopic.

-

Use a fresh, anhydrous grade of DMSO, as absorbed water can impact solubility and reagent stability.

-

-

Calculation:

-

Determine the volume of DMSO required to achieve the desired stock concentration. For example, to prepare 1 mL of a 100 mM stock solution (MW = 237.25 g/mol ):

-

Mass required = 0.1 mol/L * 0.001 L * 237.25 g/mol = 0.0237 g = 23.7 mg.

-

-

-

Dissolution:

-

Add the calculated mass of Aminooxy-PEG3-acid to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of anhydrous DMSO.

-

Cap the vial tightly and vortex until the oil is completely dissolved. Gentle warming (37°C) or brief sonication can be used if necessary.

-

-

Storage:

-

Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

-

Visualized Workflows

The following diagrams illustrate key workflows where the solubility of Aminooxy-PEG3-acid is a critical consideration.

Caption: Workflow for assessing the solubility of Aminooxy-PEG3-acid.

Caption: General workflow for bioconjugation using Aminooxy-PEG3-acid.

References

An In-Depth Technical Guide to the Aminooxy-PEG3-acid Hydrophilic Spacer

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Aminooxy-PEG3-acid hydrophilic spacer, a bifunctional linker increasingly utilized in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties of Aminooxy-PEG3-acid

Aminooxy-PEG3-acid is a versatile chemical tool featuring two distinct reactive moieties separated by a three-unit polyethylene glycol (PEG) chain. This structure imparts both reactivity and favorable physicochemical properties to the molecules it modifies.

The core components of the linker are:

-

An Aminooxy Group (-ONH2): This functional group reacts specifically with aldehydes and ketones to form a stable oxime bond.[1][2] This highly chemoselective ligation chemistry allows for the precise conjugation of molecules in the presence of other functional groups, a critical feature for complex biomolecules.[1]

-

A Carboxylic Acid Group (-COOH): This terminal acid provides a handle for conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS).[3]

-

A PEG3 Spacer: The three-unit polyethylene glycol chain is a short, flexible, and hydrophilic spacer.[4] The PEG component enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate. The inclusion of a PEG linker can increase a drug's circulation time and improve its biodistribution profile.

Physicochemical and Supplier Data

The following table summarizes key quantitative data for Aminooxy-PEG3-acid, compiled from various chemical suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C9H19NO6 | |

| Molecular Weight | 237.25 g/mol | |

| CAS Number | 1807540-79-9 | |

| Appearance | Colorless to light yellow oil | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO | |

| Storage (Pure Form) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 6 months |

Key Applications and Signaling Pathways

Aminooxy-PEG3-acid is primarily employed in bioconjugation strategies that aim to link two molecules, where one possesses a carbonyl group (aldehyde or ketone) and the other an amine. Its application is particularly prominent in the development of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, Aminooxy-PEG3-acid can be used to attach a cytotoxic payload to a monoclonal antibody. A common strategy involves the introduction of an aldehyde or ketone group onto the antibody, often through the enzymatic modification of glycans or the incorporation of unnatural amino acids. The aminooxy group of the linker then reacts with this carbonyl group, and the carboxylic acid end can be conjugated to the cytotoxic drug.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Aminooxy-PEG3-acid can serve as the linker connecting the target protein binder and the E3 ligase ligand.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Aminooxy-PEG3-acid. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Oxime Ligation of an Aldehyde-Containing Peptide

This protocol describes the conjugation of Aminooxy-PEG3-acid to a peptide that has been previously modified to contain an aldehyde group.

Materials:

-

Aldehyde-modified peptide

-

Aminooxy-PEG3-acid

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

1 M Aniline in DMF (catalyst stock)

-

Phosphate Buffer (100 mM, pH 7.0)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mass Spectrometer (for characterization)

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde-modified peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of Aminooxy-PEG3-acid in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the aldehyde-modified peptide solution with a 10- to 50-fold molar excess of the Aminooxy-PEG3-acid stock solution.

-

Add the aniline catalyst stock solution to a final concentration of 10-100 mM. The reaction can proceed without a catalyst, but it will be significantly slower.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

-

-

Purification:

-

Purify the reaction mixture using RP-HPLC.

-

Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the conjugated peptide. The PEGylated peptide will typically have a longer retention time than the unconjugated peptide.

-

Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.

-

-

Characterization:

-

Confirm the identity of the purified conjugate by mass spectrometry. The observed mass should correspond to the sum of the masses of the peptide, the PEG linker, and the mass of a water molecule lost during oxime formation.

-

Assess the purity of the final product by analytical RP-HPLC.

-

Protocol 2: Amide Bond Formation with an Amine-Containing Molecule

This protocol outlines the conjugation of the carboxylic acid moiety of Aminooxy-PEG3-acid to a molecule containing a primary amine.

Materials:

-

Amine-containing molecule (e.g., a drug or peptide)

-

Aminooxy-PEG3-acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous DMF or DMSO

-

0.1 M MES buffer (pH 5.5)

-

1X Phosphate-Buffered Saline (PBS, pH 7.2)

-

Purification and characterization equipment as in Protocol 1

Procedure:

-

Preparation of Reactants:

-

Dissolve the Aminooxy-PEG3-acid in anhydrous DMF or DMSO.

-

Dissolve the amine-containing molecule in the appropriate buffer (MES for activation, PBS for conjugation).

-

-

Activation of Carboxylic Acid:

-

In a reaction vessel, dissolve the Aminooxy-PEG3-acid in 0.1 M MES buffer (pH 5.5).

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the Aminooxy-PEG3-acid.

-

Allow the activation reaction to proceed for 30 minutes at room temperature.

-

-

Conjugation to Amine:

-

Add the activated Aminooxy-PEG3-acid solution to the amine-containing molecule dissolved in 1X PBS (pH 7.2). A 20-fold molar excess of the activated linker is a good starting point.

-

Let the reaction proceed for 4 hours at room temperature.

-

-

Purification and Characterization:

-

Purify and characterize the resulting conjugate using RP-HPLC and mass spectrometry as described in Protocol 1.

-

Quantitative Data and Performance Characteristics

The performance of Aminooxy-PEG3-acid as a linker is defined by the stability of the resulting conjugate and its impact on the pharmacokinetic properties of the attached molecule.

Stability of the Oxime Bond

The oxime bond formed between the aminooxy group and a carbonyl is significantly more stable than a hydrazone or imine linkage, particularly at physiological pH.

| Linkage Type | Relative Hydrolytic Stability | Conditions | Source(s) |

| Oxime | High | pH 7.0 | |

| Hydrazone | Low | pH 7.0 | |

| Imine (Schiff Base) | Very Low | pH 7.0 |

The hydrolysis of the oxime bond is acid-catalyzed, meaning it is more stable at neutral and basic pH than in acidic conditions.

Impact on Pharmacokinetics

The PEGylation of biomolecules, even with a short PEG3 linker, can have a notable impact on their pharmacokinetic profiles.

| Pharmacokinetic Parameter | Effect of PEGylation | Source(s) |

| Circulation Half-life | Generally increased due to larger hydrodynamic volume, which reduces renal clearance. | |

| Solubility | Increased due to the hydrophilic nature of the PEG chain. | |

| Immunogenicity | Can be reduced by shielding epitopes on the protein surface. | |

| Metabolism | Can be altered, potentially leading to faster clearance of metabolites if the linker is cleaved. |

It is important to note that the specific impact of the Aminooxy-PEG3-acid linker on the pharmacokinetics of a particular molecule must be determined empirically.

Conclusion

Aminooxy-PEG3-acid is a valuable and versatile hydrophilic spacer for the bioconjugation of complex molecules. Its bifunctional nature, combined with the favorable properties of the PEG spacer, makes it a powerful tool in the development of next-generation therapeutics such as ADCs and PROTACs. The chemoselective nature of the oxime ligation and the stability of the resulting bond are key advantages of this linker. Careful consideration of reaction conditions and purification strategies, as outlined in this guide, will enable researchers to effectively utilize Aminooxy-PEG3-acid in their drug development endeavors.

References

- 1. precisepeg.com [precisepeg.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

An In-depth Technical Guide on Aminooxy-PEG3-acid for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Aminooxy-PEG3-acid as a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers the core principles of PROTAC technology, the role of the linker, detailed experimental protocols, and the downstream evaluation of PROTAC efficacy, using the well-studied target protein BRD4 as a representative example.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By forming a ternary complex between the target protein and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism allows for the degradation of multiple protein copies by a single PROTAC molecule, offering a powerful alternative to traditional small-molecule inhibitors.[4]

The Critical Role of the Linker in PROTAC Design

The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy. Its length, composition, and attachment points to the two ligands significantly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance hydrophilicity, which can improve solubility and pharmacokinetic properties.

Aminooxy-PEG3-acid is a bifunctional PEG-based linker. It features a reactive aminooxy group at one end and a carboxylic acid at the other, separated by a three-unit PEG chain.

-

The aminooxy group can react with aldehydes or ketones to form stable oxime linkages.

-

The carboxylic acid can be readily coupled with amines to form amide bonds, a common linkage in PROTAC synthesis.

This structure provides a versatile tool for the modular synthesis of PROTACs.

Quantitative Data for PROTAC Performance

| Parameter | Description | Representative Value (for a BRD4 PROTAC) | Reference |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1-10 nM | |

| Dmax | The maximum percentage of target protein degradation achieved. | >90% | |

| Binding Affinity (Kd) | The dissociation constant for the binding of the PROTAC to the target protein and the E3 ligase. | Target (BRD4): 10-100 nM, E3 Ligase (e.g., VHL/CRBN): 100-1000 nM | General Literature |

| Ternary Complex Cooperativity (α) | A measure of the synergistic binding of the PROTAC to the target protein and E3 ligase. | >1 (Positive Cooperativity) | General Literature |

| Cell Viability (IC50) | The concentration of the PROTAC that inhibits cell growth by 50%. | 5-50 nM |

Disclaimer: The values presented in this table are for illustrative purposes based on published data for potent BRD4 PROTACs and may not be representative of a PROTAC synthesized specifically with an Aminooxy-PEG3-acid linker.

Experimental Protocols

The synthesis of a PROTAC using Aminooxy-PEG3-acid can be approached in a modular fashion. The following protocols are detailed methodologies for the key steps.

Protocol 1: Amide Bond Formation using Aminooxy-PEG3-acid

This protocol describes the coupling of a warhead (target protein ligand) containing a primary or secondary amine to the carboxylic acid moiety of Aminooxy-PEG3-acid.

Reagents and Materials:

-

Warhead-NH₂ (1.0 eq)

-

Aminooxy-PEG3-acid (1.1 eq)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen atmosphere

Procedure:

-

Dissolve the Warhead-NH₂ in anhydrous DMF under a nitrogen atmosphere.

-

Add Aminooxy-PEG3-acid, HATU, and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (Warhead-PEG3-Aminooxy) by flash column chromatography.

Protocol 2: Oxime Formation

This protocol describes the conjugation of the resulting Warhead-PEG3-Aminooxy to an E3 ligase ligand containing an aldehyde functional group.

Reagents and Materials:

-

Warhead-PEG3-Aminooxy (1.0 eq)

-

E3 Ligase Ligand-Aldehyde (1.2 eq)

-

Anhydrous methanol or ethanol

-

Acetic acid (catalytic amount)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve Warhead-PEG3-Aminooxy and the E3 Ligase Ligand-Aldehyde in anhydrous methanol or ethanol.

-

Add a catalytic amount of acetic acid to the solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Protocol 3: Western Blotting for Protein Degradation

This is the primary assay to quantify the degradation of the target protein.

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., a cancer cell line expressing BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Mandatory Visualizations

PROTAC Mechanism of Action

Caption: General mechanism of action for a PROTAC utilizing an Aminooxy-PEG3-acid linker.

Experimental Workflow for PROTAC Development

Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.

Simplified BRD4 Signaling Pathway

Caption: Simplified signaling pathway of BRD4 and its disruption by a PROTAC.

References

An In-Depth Technical Guide to Aminooxy-PEG3-Acid in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of Aminooxy-PEG3-acid, a heterobifunctional linker increasingly utilized in ADC development. We will delve into its chemical properties, its application in site-specific conjugation via oxime ligation, and its impact on the overall performance of ADCs. This guide offers detailed experimental protocols, comparative data, and visual representations of key processes to aid researchers in the rational design and synthesis of next-generation ADCs.

Core Concepts: The Role of Aminooxy-PEG3-Acid in ADCs

Aminooxy-PEG3-acid is a linker molecule featuring three key components:

-

Aminooxy Group (-ONH₂): This functional group enables bioorthogonal conjugation through the formation of a stable oxime bond with an aldehyde or ketone. This chemoselective reaction is a cornerstone of site-specific ADC synthesis.

-

Triethylene Glycol Spacer (-PEG3-): The short polyethylene glycol chain imparts hydrophilicity to the linker. This is crucial for improving the solubility and reducing the aggregation of ADCs, particularly those carrying hydrophobic payloads. The PEG spacer can also influence the pharmacokinetic properties of the conjugate, potentially leading to a longer circulation half-life.[1][2]

-

Carboxylic Acid (-COOH): This terminal functional group provides a convenient handle for the attachment of a cytotoxic payload through a stable amide bond.

The strategic combination of these functionalities makes Aminooxy-PEG3-acid a versatile tool for constructing homogeneous and stable ADCs with well-defined drug-to-antibody ratios (DARs).

Data Presentation: Impact of PEG Linkers on ADC Properties

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

| Linker Type | Payload | Target Cell Line | IC50 (nM) | General Trend |

| Short-chain PEG (e.g., PEG2, PEG4) | MMAE | HER2+ | 1.5 - 5 | Higher potency (lower IC50) often observed with shorter linkers. |

| Medium-chain PEG (e.g., PEG8, PEG12) | MMAE | HER2+ | 5 - 15 | A slight decrease in potency may be observed as linker length increases. |

| Long-chain PEG (e.g., PEG24) | MMAE | HER2+ | 10 - 30 | Further decreases in in vitro potency can occur with very long PEG chains. |

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Half-Life)

| Linker Type | ADC Construct | Animal Model | Half-Life (t½, hours) | General Trend |

| Non-PEGylated | anti-HER2-MMAE | Mouse | ~20 | Shorter half-life due to increased hydrophobicity and clearance. |

| Short-chain PEG (e.g., PEG4) | anti-HER2-PEG4-MMAE | Mouse | ~40-60 | PEGylation generally increases the circulation half-life. |

| Medium-chain PEG (e.g., PEG8, PEG12) | anti-HER2-PEG8-MMAE | Mouse | ~80-120 | A significant improvement in half-life is often seen with medium-length PEGs. |

| Long-chain PEG (e.g., PEG24) | anti-HER2-PEG24-MMAE | Mouse | ~120-150 | Longer PEG chains can further extend the half-life. |

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)

| Linker Type | ADC Construct | Xenograft Model | Tumor Growth Inhibition (%) | General Trend |

| Non-PEGylated | anti-HER2-MMAE | NCI-N87 | 50-60% | Efficacy can be limited by poor pharmacokinetics. |

| Short-chain PEG (e.g., PEG4) | anti-HER2-PEG4-MMAE | NCI-N87 | 60-75% | Improved efficacy due to better PK properties. |

| Medium/Long-chain PEG (e.g., PEG8-PEG24) | anti-HER2-PEG8-MMAE | NCI-N87 | >80% | Enhanced tumor accumulation and sustained payload delivery lead to superior efficacy. |

Disclaimer: The data presented in these tables are illustrative and compiled from various sources to demonstrate general trends. Actual results will vary depending on the specific antibody, payload, conjugation strategy, and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the key steps involved in the synthesis and characterization of an ADC using Aminooxy-PEG3-acid and a payload such as Monomethyl Auristatin E (MMAE).

Protocol 1: Synthesis of Aminooxy-PEG3-Payload (e.g., MMAE) Conjugate

This protocol describes the conjugation of the cytotoxic drug to the linker.

Materials:

-

Aminooxy-PEG3-acid

-

Monomethyl Auristatin E (MMAE) or other amine-containing payload

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Preparative HPLC system

Procedure:

-

Activation of Aminooxy-PEG3-acid:

-

Dissolve Aminooxy-PEG3-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4 hours.

-

Monitor the reaction by TLC or LC-MS to confirm the formation of the NHS ester.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.

-

-

Conjugation to MMAE:

-

Dissolve MMAE (1 equivalent) in anhydrous DMF.

-

Add the activated Aminooxy-PEG3-NHS ester to the MMAE solution.

-

Add Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS for the formation of the desired product.

-

-

Purification:

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the pure Aminooxy-PEG3-MMAE conjugate.

-

Characterize the final product by LC-MS and NMR.

-

Protocol 2: Site-Specific Antibody Modification via Glycan Oxidation

This protocol generates aldehyde groups on the antibody for subsequent oxime ligation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Sodium periodate (NaIO₄)

-

Propylene glycol

-

Desalting column (e.g., Sephadex G-25)

-

Conjugation buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5)

Procedure:

-

Antibody Preparation:

-

Buffer exchange the mAb into a reaction buffer (e.g., PBS, pH 6.0-7.0) to remove any interfering substances.

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Oxidation:

-

Prepare a fresh stock solution of sodium periodate (e.g., 50 mM in water).

-

Add the sodium periodate solution to the antibody solution to a final concentration of 1-2 mM.

-

Incubate the reaction on ice (4°C) in the dark for 30-60 minutes.

-

-

Quenching:

-

Add propylene glycol to a final concentration of 20 mM to quench the excess periodate.

-

Incubate on ice for 10 minutes.

-

-

Purification:

-

Immediately purify the oxidized antibody using a desalting column pre-equilibrated with the conjugation buffer to remove excess reagents.

-

Determine the concentration of the purified oxidized antibody.

-

Protocol 3: Oxime Ligation and ADC Purification

This protocol describes the conjugation of the aminooxy-payload to the oxidized antibody.

Materials:

-

Oxidized monoclonal antibody

-

Aminooxy-PEG3-MMAE conjugate

-

Aniline (as a catalyst, optional but recommended)

-

Conjugation buffer (pH 4.5-5.5)

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Conjugation Reaction:

-

To the purified oxidized antibody in conjugation buffer, add the Aminooxy-PEG3-MMAE conjugate (typically 5-10 molar excess per aldehyde).

-

If using a catalyst, add aniline to a final concentration of 10-20 mM.

-

Incubate the reaction at room temperature or 37°C for 2-16 hours. The optimal time and temperature should be determined empirically.

-

-

Purification:

-

Purify the resulting ADC using a SEC column to remove excess drug-linker and other small molecules.

-

The purified ADC can be further characterized and fractionated based on DAR using HIC.

-

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

Method:

-

Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in sodium phosphate buffer).

-

Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

-

Elute the ADC with a decreasing salt gradient.

-

The unconjugated antibody will elute first, followed by species with increasing DAR.

-

Calculate the average DAR by integrating the peak areas of each species.

-

2. In Vitro Cytotoxicity Assay (MTT Assay):

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Method:

-

Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

-

Incubate for 72-96 hours.

-

Add MTT solution and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and characterization of an ADC using Aminooxy-PEG3-acid.

Signaling Pathway: Mechanism of Action of an MMAE-Payload ADC

Caption: Signaling pathway of an MMAE-payload ADC leading to apoptosis.

Conclusion

Aminooxy-PEG3-acid is a valuable and versatile linker for the development of site-specific antibody-drug conjugates. Its ability to facilitate stable oxime ligation to aldehyde-modified antibodies, coupled with the beneficial properties of the PEG spacer, allows for the construction of homogeneous ADCs with improved physicochemical and pharmacokinetic profiles. The detailed protocols and comparative data provided in this guide serve as a practical resource for researchers aiming to leverage this technology for the creation of more effective and safer cancer therapeutics. As the field of ADCs continues to evolve, the rational design of linkers, such as Aminooxy-PEG3-acid, will remain a critical factor in the successful clinical translation of these promising drugs.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-PEG3-acid Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of Aminooxy-PEG3-acid in bioconjugation. This versatile linker enables the covalent attachment of a polyethylene glycol (PEG) spacer to biomolecules containing a carbonyl group (aldehyde or ketone), a process known as oxime ligation. This technique is widely employed in drug development, proteomics, and various research applications to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, and other biomolecules.

Introduction to Aminooxy-PEG3-acid Bioconjugation

Aminooxy-PEG3-acid is a heterobifunctional linker possessing a reactive aminooxy group at one end and a carboxylic acid at the other, connected by a three-unit polyethylene glycol spacer. The aminooxy group reacts specifically and efficiently with aldehydes and ketones under mild acidic to neutral conditions (pH 4.5-7.5) to form a stable oxime bond.[1] This bioorthogonal reaction is highly chemoselective, minimizing side reactions with other functional groups commonly found in biological macromolecules.[2] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH.[3][4][5]

The PEG spacer enhances the hydrophilicity of the conjugated molecule, which can improve solubility and reduce aggregation. In the context of drug development, PEGylation can extend the circulating half-life of therapeutic molecules and reduce their immunogenicity. The terminal carboxylic acid group on Aminooxy-PEG3-acid provides a handle for subsequent modifications, such as coupling to other molecules or surfaces.

Key Features of Oxime Ligation

-

High Stability: The oxime bond is highly stable under physiological conditions, with a significantly longer half-life compared to hydrazone and imine linkages. At a neutral pH of 7.0, the half-life of an oxime bond can be as long as 25 days, whereas a comparable acetylhydrazone bond has a half-life of only 2 hours.

-

Chemoselectivity: The reaction is highly specific between the aminooxy group and a carbonyl group (aldehyde or ketone), preventing unwanted side reactions with other functional groups present on biomolecules.

-

Mild Reaction Conditions: The conjugation reaction proceeds efficiently in aqueous buffers at or near physiological pH, preserving the structural integrity and biological activity of sensitive biomolecules.

-

Catalysis: The rate of oxime ligation can be significantly accelerated by the use of nucleophilic catalysts, such as aniline and its derivatives (e.g., m-phenylenediamine). Aniline has been shown to increase the reaction rate by up to 40-fold at neutral pH. More efficient catalysts like m-phenylenediamine (mPDA) can enhance the rate up to 15 times more than aniline, especially when used at higher concentrations due to its greater aqueous solubility.

Quantitative Data Summary

The following tables summarize key quantitative data related to the kinetics and stability of oxime ligation.